molecular formula C8H13NO B8576924 1-Cyano-1-Methyl-5-Ketohexane

1-Cyano-1-Methyl-5-Ketohexane

Cat. No.: B8576924
M. Wt: 139.19 g/mol
InChI Key: ZAYXJHRQIGGXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-1-Methyl-5-Ketohexane is a valuable bifunctional building block in advanced organic synthesis and medicinal chemistry research. This compound features both a keto group and a nitrile group, which allows it to act as a key precursor in complex molecular constructions. Its primary research application is in catalytic asymmetric synthesis, particularly in Michael addition reactions, where it can be used to construct molecules with quaternary carbon centers—a significant challenge in synthetic chemistry . The presence of the nitrile and keto functionalities provides handles for further chemical transformations, making it a versatile intermediate. Research into Lycopodium alkaloids, a class of natural products known for interesting biological activities such as acetylcholinesterase (AChE) inhibition and the promotion of nerve growth factor (NGF) production, utilizes closely related keto nitrile compounds as key synthetic precursors . This highlights the potential of this compound in the synthesis of complex, biologically relevant molecules for neuroscientific and therapeutic discovery research. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

2-methyl-6-oxoheptanenitrile

InChI

InChI=1S/C8H13NO/c1-7(6-9)4-3-5-8(2)10/h7H,3-5H2,1-2H3

InChI Key

ZAYXJHRQIGGXJE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)C)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Cyano 1 Methyl 5 Ketohexane

Established Synthetic Routes and Reaction Optimizations

Established methods for the synthesis of 1-Cyano-1-Methyl-5-Ketohexane and related keto-nitriles often involve multi-step sequences that allow for precise control over the molecular architecture. These routes can be broadly categorized into direct preparations from cyclic precursors, comprehensive multi-step approaches, and strategies involving condensation and cyclization reactions.

Direct Preparation Techniques (e.g., from 2,6-dimethylcyclohexanone)

A plausible direct route to this compound from 2,6-dimethylcyclohexanone involves a Beckmann fragmentation of the corresponding oxime. This process offers a pathway to cleave the cyclic structure and introduce the nitrile and ketone functionalities in a single, concerted transformation.

The synthesis begins with the oximation of 2,6-dimethylcyclohexanone. The resulting oxime, upon treatment with an appropriate reagent such as tosyl chloride or thionyl chloride, can undergo a Beckmann rearrangement. However, in the case of α-substituted cyclic ketoximes, a fragmentation reaction can compete with or even dominate the rearrangement process. This fragmentation is facilitated by the stability of the carbocation intermediate formed upon cleavage of the C-C bond adjacent to the oxime nitrogen. The reaction is believed to proceed through the formation of a nitrilium ion, which is then hydrolyzed to yield the keto-nitrile. wikipedia.org

Table 1: Hypothetical Reaction Conditions for Beckmann Fragmentation of 2,6-dimethylcyclohexanone Oxime

Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%)
Thionyl chloride Dioxane 0 - 25 2 65
Tosyl chloride Pyridine (B92270) 0 - 50 4 58

Multi-Step Approaches Involving Nitrile and Ketone Formation

Multi-step syntheses provide a versatile platform for the construction of this compound, allowing for the sequential introduction of the required functional groups. A representative synthetic sequence could commence with a Michael addition of a cyanide source to an α,β-unsaturated ketone.

For instance, the synthesis could start from a suitable unsaturated precursor, which is then subjected to a conjugate addition of a cyanide nucleophile. The resulting intermediate can then be further elaborated to introduce the methyl group at the α-position to the nitrile. Subsequent modifications to the carbon chain would lead to the final keto-nitrile product. The formation of nitriles can also be achieved through the dehydration of primary amides or the reaction of alkyl halides with cyanide salts. chemguide.co.uklibretexts.org

Condensation and Cyclization Reactions Utilizing Precursors

Condensation reactions, such as the Thorpe-Ziegler reaction, offer a powerful tool for the synthesis of cyclic β-keto nitriles, which can then be envisioned as precursors to acyclic keto-nitriles like this compound through subsequent ring-opening reactions. The Thorpe-Ziegler reaction involves the intramolecular cyclization of a dinitrile in the presence of a base to form an enaminonitrile, which upon hydrolysis yields a cyclic β-keto nitrile. wikipedia.orgchem-station.comwikipedia.orglscollege.ac.inresearchgate.net

While this method primarily yields cyclic products, a retro-synthetic analysis could involve a precursor that, upon a designed fragmentation or ring-opening reaction, would lead to the target molecule.

Exploration of Novel Synthetic Pathways

The quest for more efficient and sustainable synthetic methods has led to the exploration of novel pathways for the synthesis of keto-nitriles, including metal-catalyzed and radical-mediated reactions.

Metal-Catalyzed Cyanation Reactions

Transition metal-catalyzed cyanation reactions have emerged as a powerful tool for the formation of C-CN bonds. researchgate.netsnnu.edu.cnorganic-chemistry.orgresearchgate.net These methods often offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods. For the synthesis of a compound like this compound, a metal-catalyzed approach could involve the cyanation of a suitably functionalized precursor.

For example, a nickel-catalyzed cyanation of an enol triflate derived from a ketone precursor could be a viable strategy. Various cyanide sources, including less toxic ones like potassium hexacyanoferrate(II), are being explored in these catalytic systems. researchgate.net

Table 2: Examples of Metal-Catalyzed Cyanation Reactions

Catalyst Cyanide Source Substrate Type Reference
Palladium complexes KCN, Zn(CN)₂ Aryl halides researchgate.net
Copper complexes TMSCN Alkynes organic-chemistry.org

Radical-Mediated Synthetic Strategies

Radical-mediated reactions offer unique opportunities for the synthesis of complex molecules, including keto-nitriles. nih.gov These reactions often proceed under mild conditions and can be initiated by various methods, including photoredox catalysis.

A potential radical-based synthesis of this compound could involve the radical addition of a cyanide source to an unsaturated ketone precursor. For instance, the reaction of an α,β-unsaturated ketone with a radical cyanide source, generated from reagents like tosyl cyanide or azobisisobutyronitrile (AIBN), could lead to the formation of a γ-keto nitrile. rsc.orgresearchgate.net The reaction is believed to proceed via the formation of a ketone-derived radical which then adds to an olefin, followed by trapping with a cyanide source. rsc.orgresearchgate.net

Another approach involves the radical C-C bond cleavage of cycloketone oxime esters, which can generate cyanoalkyl radicals that can be further functionalized. nih.gov

Domino and Cascade Reaction Sequences

Domino and cascade reactions represent a highly efficient approach to molecular synthesis, where multiple bond-forming events occur in a single operation without the isolation of intermediates. This strategy is paramount in modern organic synthesis for its atom and step economy. For the synthesis of a molecule like this compound, a plausible domino sequence could be envisioned starting from simpler precursors.

One potential domino approach involves the Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated ketone, followed by an in-situ alkylation. For instance, the reaction of 2-cyanopropionitrile with methyl vinyl ketone could initiate a cascade. The initial conjugate addition would form an enolate intermediate, which could then be trapped by an electrophile in the same pot.

Research into domino reactions involving β-ketonitriles has shown their utility in constructing complex heterocyclic systems like quinolines. mdpi.com In these processes, an in-situ reduction of a nitro group is followed by a cyclization cascade. mdpi.com While the end product is different, the principle of a one-pot sequence involving a nitrile-containing intermediate is a relevant concept. Similarly, acid-promoted cyclization of tryptophan-based α-amino nitriles demonstrates a domino cyclization to form complex indole derivatives. acs.org

A hypothetical domino synthesis for this compound could be designed based on these principles, aiming to form the linear keto-nitrile structure through a carefully orchestrated sequence of reactions.

Table 1: Examples of Domino Reactions Involving Nitrile-Containing Compounds This table presents analogous reactions that illustrate the principles of domino synthesis.

ReactantsCatalyst/ConditionsProduct TypeYield
2-Nitrobenzaldehyde, β-keto-nitrileFe/AcOHSubstituted quinolineHigh
Tryptophan-derived α-amino nitrileAcidHexahydropyrroloimidazoindoleVaries with substrate

Data sourced from analogous reactions in the literature. mdpi.comacs.org

Stereochemical Control in this compound Synthesis

The carbon atom bearing the cyano and methyl groups in this compound is a quaternary stereocenter. The synthesis of such sterically congested centers with high stereochemical control is a significant challenge in organic chemistry.

Diastereoselective Synthesis

Achieving diastereoselectivity in the synthesis of this compound would likely involve the use of chiral auxiliaries or substrates. For instance, if a chiral precursor is used, the introduction of the quaternary center could proceed with a facial bias, leading to one diastereomer in excess. The principles of diastereoselective synthesis of quaternary α-amino acids from diketopiperazine templates, where sequential enolate alkylations occur with excellent diastereoselectivity, could be adapted. rsc.org In such a strategy, a chiral scaffold would direct the approach of an electrophile to a prochiral enolate derived from a precursor to this compound.

Enantioselective Approaches

Enantioselective synthesis of this compound would involve the use of a chiral catalyst to control the formation of the stereocenter. A highly relevant approach is the catalytic asymmetric Michael addition. The conjugate addition of a nucleophile to an α,β-unsaturated ketone is a powerful C-C bond-forming reaction that can be rendered enantioselective.

Research has shown the effectiveness of chiral N,N'-dioxide–scandium trifluoromethanesulfonate complexes as catalysts for the enantioselective Michael addition of β-keto esters to methyl vinyl ketone. rsc.org This reaction affords the corresponding Michael adducts in high yields and with significant enantioselectivities. rsc.org A similar strategy could be employed for the synthesis of this compound, where a prochiral nucleophile like the enolate of 2-cyanopropionate is added to methyl vinyl ketone in the presence of a chiral catalyst.

Table 2: Enantioselective Michael Addition of β-Keto Esters to Methyl Vinyl Ketone This table showcases analogous catalytic systems that could be adapted for the enantioselective synthesis of this compound.

Catalyst SystemYieldEnantiomeric Excess (ee)
Chiral N,N'-dioxide–Sc(OTf)₃ complexHighUp to 80%

Data is based on the enantioselective Michael addition of β-keto esters to methyl vinyl ketone. rsc.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed with these principles in mind.

Key areas for applying green chemistry to this synthesis include:

Use of Safer Reagents: Traditional cyanation methods often employ highly toxic reagents like HCN or alkali metal cyanides. A greener alternative is the use of less toxic cyanide sources. For example, K₄[Fe(CN)₆] has been highlighted as an environmentally benign cyanating reagent in modern organic synthesis. researchgate.net

Catalysis: The use of catalytic methods, as discussed in the context of enantioselective synthesis, is inherently greener than stoichiometric approaches as it reduces waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Domino and cascade reactions are excellent examples of atom-economical processes. mdpi.com

Alternative Energy Sources: The use of alternative energy sources like visible light or electrochemistry can lead to milder reaction conditions and reduce reliance on fossil fuels for heating. Electroorganic synthesis offers a halogen-free protocol for the synthesis of nitriles from oximes, which avoids the use of harsh dehydrating agents and reduces waste. semanticscholar.orgrsc.org

Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The development of reactions in greener solvents like water, ethanol, or supercritical CO₂, or even under solvent-free conditions, would be a key consideration for a sustainable synthesis of this compound.

By integrating these principles, the synthesis of this compound can be approached in a manner that is not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 1 Cyano 1 Methyl 5 Ketohexane

Reactivity Profile of the Nitrile Group within the 1-Cyano-1-Methyl-5-Ketohexane Framework

The nitrile (cyano) group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom highly electrophilic. wikipedia.org This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide array of nucleophiles. wikipedia.org

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group in this compound is a prime target for nucleophilic attack. wikipedia.org This reaction class is fundamental to the functionalization of nitriles. libretexts.org Organometallic reagents, such as Grignard and organolithium reagents, readily add to the nitrile to form an intermediate imine anion. libretexts.orgchemistrysteps.comjove.com This intermediate is stable against further nucleophilic addition due to its negative charge. libretexts.orgchemistrysteps.com Subsequent aqueous workup hydrolyzes the imine to yield a ketone. libretexts.orgjove.com For instance, the reaction of this compound with a Grignard reagent (R-MgX) would produce a new ketone, incorporating the 'R' group from the organometallic compound. jove.com

Other significant nucleophilic additions include the Pinner reaction, where alcohols add under acidic conditions to form imidates, and the Blaise reaction, which involves organozinc nucleophiles. wikipedia.org Amines can also add to the nitrile group, leading to the formation of amidines, which are valuable intermediates in heterocyclic synthesis. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to the Nitrile Group of this compound
Nucleophile/ReagentReaction NameIntermediateFinal Product after Hydrolysis
R-MgX (Grignard Reagent)Grignard ReactionImine Anion SaltKetone
R-Li (Organolithium)Organolithium AdditionImine Anion SaltKetone
ROH, HClPinner ReactionImidateEster or Amide
H₂O, H⁺ or OH⁻HydrolysisAmideCarboxylic Acid
LiAlH₄ReductionImine AnionPrimary Amine
DIBAL-HReductionImine AnionAldehyde

Hydrolysis and Derivatization to Carboxylic Acid and Amide Functionalities

The hydrolysis of the nitrile group is a cornerstone transformation, providing a direct route to carboxylic acids and their amide derivatives. ucalgary.caorganicchemistrytutor.com This process can be catalyzed by either acid or base. chemistrysteps.comchemguide.co.uk

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orgucalgary.ca A weak nucleophile, such as water, can then attack the carbon. ucalgary.caorganicchemistrytutor.com A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate. ucalgary.cachemistrysteps.com Under forcing conditions (e.g., prolonged heating), this amide can undergo further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

In base-catalyzed hydrolysis, the strong hydroxide (B78521) nucleophile directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed under more vigorous conditions to a carboxylate salt. organicchemistrytutor.com Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk Milder basic conditions may allow for the isolation of the amide as the primary product. organicchemistrytutor.com

Reactivity of the Ketone Moiety in this compound

The ketone moiety, characterized by its polar carbonyl group (C=O), offers a different spectrum of reactivity centered on the electrophilic carbonyl carbon and the acidic α-hydrogens.

Keto-Enol Tautomerism and Its Influence on Reactivity

Ketones that possess α-hydrogens, such as this compound, exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.comorganicchemistrytutor.com Tautomers are constitutional isomers that readily interconvert, in this case, by the migration of a proton and the shifting of a double bond. libretexts.orglibretexts.org The equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org

This tautomerism can be catalyzed by both acid and base. masterorganicchemistry.com

Acid-Catalyzed Tautomerism: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic. A weak base (like water) can then deprotonate the α-carbon, leading to the formation of the enol. libretexts.orglibretexts.org

Base-Catalyzed Tautomerism: A base removes an acidic α-hydrogen to form an enolate ion, which is a key nucleophilic intermediate. Protonation of the enolate oxygen then yields the enol. masterorganicchemistry.com

As this compound is an asymmetrical ketone, it can form two different enols (or enolates) by deprotonation at either the C4 or C6 position. The regioselectivity of enol or enolate formation can often be controlled by reaction conditions, leading to either the more substituted (thermodynamic) enol or the less substituted (kinetic) enol. The resulting enol or enolate is nucleophilic at the α-carbon, enabling reactions with various electrophiles. masterorganicchemistry.comlibretexts.org

Table 2: Potential Enol Tautomers of this compound
Deprotonation PositionEnol NameStability Factor
C4 (Methylene)6-Cyano-6-methylhex-4-en-2-olMore substituted double bond (thermodynamic product)
C6 (Methyl)6-Cyano-6-methylhex-5-en-2-olLess substituted double bond (kinetic product)

Aldol-Type Condensations and Related Carbonyl Chemistry

The formation of an enolate from this compound under basic conditions allows it to act as a nucleophile in aldol-type reactions. byjus.comsrmist.edu.in In a self-aldol reaction, the enolate can attack the electrophilic carbonyl carbon of another molecule of this compound, forming a β-hydroxy ketone after protonation. libretexts.org Subsequent dehydration of this aldol (B89426) addition product can occur, often with heating, to yield an α,β-unsaturated ketone, a product of aldol condensation. wikipedia.orgkhanacademy.org

Crossed aldol condensations are also possible, where the enolate of this compound reacts with a different aldehyde or ketone. wikipedia.orgbyjus.com To avoid a complex mixture of products, these reactions are most effective when the other carbonyl partner cannot form an enolate itself (i.e., it lacks α-hydrogens). wikipedia.org Reactions between two different ketones, like a Claisen-Schmidt condensation, can also be synthetically useful under specific conditions. srmist.edu.inlibretexts.org

Reductive and Oxidative Transformations

The ketone group is readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can accomplish this transformation. nih.gov It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce the nitrile group to a primary amine. libretexts.orgchemistrysteps.com Therefore, for the selective reduction of the ketone in this compound to an alcohol, a milder reagent such as NaBH₄ would be required.

Ketones are generally resistant to oxidation compared to aldehydes. libretexts.org Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl, leading to a mixture of carboxylic acids. libretexts.org A more synthetically useful oxidative transformation is the Baeyer-Villiger oxidation, which uses a peroxyacid (like m-CPBA) to convert a ketone into an ester. sigmaaldrich.comorganic-chemistry.orgwikipedia.org The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of this reaction is predictable, with the oxygen atom preferentially inserting on the more substituted side of the ketone. organic-chemistry.orgchemistrysteps.com For this compound, this would involve the migration of the larger alkyl group. chemistrysteps.com

Table 3: Reductive and Oxidative Transformations of the Ketone Moiety
TransformationReagent(s)ProductNotes
ReductionNaBH₄, then H₂O6-Cyano-6-methylhexane-2-olSelective for the ketone.
ReductionLiAlH₄, then H₂O6-(Aminomethyl)-2-methylheptan-2-olReduces both ketone and nitrile.
Oxidationm-CPBA (meta-chloroperoxybenzoic acid)4-Cyano-4-methylbutyl acetateBaeyer-Villiger oxidation. libretexts.orgchemistrysteps.com
OxidationKMnO₄, heatMixture of carboxylic acidsInvolves C-C bond cleavage. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways of this compound

The intramolecular cyclization of this compound can proceed through several pathways, largely dependent on the reaction conditions employed. The two primary pathways are acid-catalyzed and base-catalyzed cyclization, each leading to different cyclic products.

Acid-Catalyzed Cyclization:

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. The nitrogen atom of the cyano group, acting as a nucleophile, can then attack the activated carbonyl carbon. This initial cyclization step would lead to a five-membered ring intermediate. Subsequent dehydration would result in the formation of a cyclic enamine. Tautomerization of this enamine would yield a more stable cyclic imine. Finally, hydrolysis of the imine would produce a cyclic ketone.

Alternatively, the nitrile group can be protonated, making it more susceptible to nucleophilic attack by the enol form of the ketone. This pathway would also lead to cyclic intermediates that can rearrange to form stable heterocyclic compounds.

Base-Catalyzed Cyclization (Thorpe-Ziegler type reaction):

In the presence of a strong base, a proton α to the cyano group is abstracted, generating a carbanion. This nucleophilic carbanion can then attack the electrophilic carbonyl carbon, leading to the formation of a six-membered ring. This type of reaction is an intramolecular variant of the Thorpe reaction, often referred to as the Thorpe-Ziegler reaction. wikipedia.orgyoutube.com The initial product is a cyclic β-hydroxynitrile, which can then undergo dehydration to form a cyclic α,β-unsaturated nitrile.

Hypothetical Reaction Pathways for this compound Cyclization

CatalystInitial StepKey IntermediateFinal Product (after workup)Ring Size
AcidProtonation of the carbonyl oxygenCyclic iminium ion2-Methyl-2-cyclopentenone5-membered
BaseDeprotonation α to the nitrile groupCyclic β-hydroxynitrile3-Methyl-2-cyclohexenone6-membered

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The rate of cyclization is influenced by several factors, including the stability of the transition state and the concentration of the catalyst. The formation of five- and six-membered rings is generally favored due to minimal ring strain. nih.gov

Thermodynamically, the equilibrium between the open-chain reactant and the cyclic products is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) for these cyclizations is typically negative due to the formation of a new sigma bond. The entropy change (ΔS) is also generally negative as the degree of freedom decreases when a linear molecule forms a ring.

Illustrative Thermodynamic Data for the Cyclization of a Generic δ-Ketonitrile

ParameterAcid-Catalyzed (5-membered ring)Base-Catalyzed (6-membered ring)
ΔH° (kJ/mol)-45-55
ΔS° (J/mol·K)-120-130
ΔG° at 298 K (kJ/mol)-9.24-16.24

Note: This data is hypothetical and intended for illustrative purposes, based on typical values for similar intramolecular cyclization reactions.

Exploration of Reaction Mechanisms Through Intermediates and Transition State Probing

The elucidation of reaction mechanisms for the transformations of this compound relies on the identification of transient intermediates and the characterization of transition states. While direct experimental observation of these species is challenging, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for their study. e3s-conferences.org

Probing Intermediates:

Spectroscopic techniques such as NMR and IR can sometimes be used to detect stable intermediates if they accumulate in the reaction mixture. For the cyclization of this compound, potential intermediates include enolates, enamines, and cyclic imines. Trapping experiments, where a reagent is added to react specifically with a proposed intermediate, can also provide indirect evidence for its existence.

Transition State Analysis:

Computational modeling allows for the calculation of the geometries and energies of transition states. For the acid-catalyzed pathway, the transition state would likely involve a partially formed carbon-nitrogen bond and significant charge development. In the base-catalyzed mechanism, the transition state for the cyclization step would involve the approach of the α-cyano carbanion to the carbonyl carbon.

The activation energy (Ea) calculated for different pathways can help predict the kinetically favored product. For instance, DFT studies on related systems have shown that the stereochemical outcome of cyclization reactions can be rationalized by comparing the energies of the different transition state conformers.

Calculated Activation Energies for a Model δ-Ketonitrile Cyclization (DFT B3LYP/6-31G)*

Reaction PathwayTransition State StructureActivation Energy (Ea) (kJ/mol)
Acid-Catalyzed (5-exo-trig)Five-membered ring with partial C-N bond formation85
Base-Catalyzed (6-endo-trig)Six-membered ring with carbanion attacking the carbonyl carbon70

Note: This data is hypothetical and based on computational studies of analogous intramolecular cyclization reactions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Cyano-1-Methyl-5-Ketohexane in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons on the methyl group adjacent to the ketone (position 1) are expected to appear as a singlet at approximately 2.1 ppm. pressbooks.publibretexts.org Protons on the carbon adjacent to the nitrile group are typically found in the 2-3 ppm region. libretexts.org The methylene protons (positions 3 and 4) would likely appear as complex multiplets in the 1.5-2.5 ppm range due to spin-spin coupling. The methyl group on the quaternary carbon (position 1') would yield a singlet, as it has no adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ketone is highly deshielded and expected to resonate in the 205–220 ppm region. youtube.comlibretexts.org The carbon of the nitrile group typically appears in the 115–125 ppm range. libretexts.orgyoutube.comwisc.eduoregonstate.edu The remaining aliphatic carbons, including the quaternary carbon, methyl, and methylene groups, would appear at higher fields (lower ppm values).

Conformational and Configurational Analysis: For a flexible acyclic molecule such as this, NMR can provide insights into its preferred solution-state conformation. auremn.org.brnih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, helping to build a 3D model of the molecule's average conformation. However, due to the free rotation around single bonds, the molecule exists as a dynamic equilibrium of multiple conformers.

Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
Atom Position¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
C1-H₃ (Ketone CH₃)~ 2.1 (singlet)~ 30
C2 (C=O)-~ 208 youtube.comlibretexts.org
C3-H₂~ 1.7 (multiplet)~ 40
C4-H₂~ 1.9 (multiplet)~ 25
C5-H₂~ 2.5 (multiplet)~ 35
C6 (Quaternary C)-~ 38
C6-CH₃~ 1.4 (singlet)~ 27
C7 (C≡N)-~ 120 libretexts.orgyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Studies and Reaction Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by two highly characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the carbonyl (ketone) stretching vibration. orgchemboulder.comvscht.czwpmucdn.comlibretexts.org

C≡N Stretch: A medium-intensity, sharp band characteristic of the nitrile group should appear around 2240-2260 cm⁻¹. libretexts.orglibretexts.org This region of the IR spectrum is relatively uncongested, making this peak a clear diagnostic marker.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile (C≡N) triple bond, being highly polarizable, typically gives a strong signal in the Raman spectrum. The carbonyl (C=O) stretch is also Raman active.

Reaction Monitoring: These distinct vibrational bands are invaluable for real-time reaction monitoring. For instance, during the synthesis of this compound, the appearance and increase in intensity of the peaks at ~1715 cm⁻¹ and ~2250 cm⁻¹ can be tracked using in-situ IR or Raman probes to determine reaction progress and endpoint without the need for sampling and offline analysis.

Interactive Table: Characteristic Vibrational Frequencies
Functional GroupVibration ModeIR Frequency (cm⁻¹)Raman Activity
C=O (Ketone)Stretch1715 - 1725 (Strong) orgchemboulder.comvscht.czwpmucdn.comlibretexts.orgMedium
C≡N (Nitrile)Stretch2240 - 2260 (Medium) libretexts.orglibretexts.orgStrong
C-H (sp³)Stretch2850 - 3000 (Medium)Medium

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry (MS) is essential for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (Molecular Weight: 139.19 g/mol ), a prominent molecular ion peak (M⁺) at m/z 139 would be expected, especially with soft ionization techniques.

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation:

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.orgjove.comjove.comyoutube.commiamioh.edu This can result in the loss of a methyl radical (•CH₃, mass 15) to give a resonance-stabilized acylium ion at m/z 124, or the loss of the larger alkyl-nitrile radical to produce an acylium ion at m/z 43 (CH₃CO⁺), which is often a base peak. jove.com

McLafferty Rearrangement: Ketones with accessible gamma-hydrogens undergo this characteristic rearrangement. libretexts.orgjove.comjove.comyoutube.comwikipedia.org In this molecule, a hydrogen atom from the C4 position can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the elimination of a neutral propene molecule and the formation of a radical cation at m/z 85.

The presence of the nitrile group can also influence fragmentation, potentially leading to the loss of HCN (mass 27) or other nitrile-containing fragments. youtube.com

Interactive Table: Predicted Mass Spectrometry Fragments
m/z ValueProposed Fragment IdentityFragmentation Pathway
139[C₈H₁₃NO]⁺•Molecular Ion (M⁺)
124[M - CH₃]⁺α-Cleavage (loss of •CH₃)
85[C₄H₅NO]⁺•McLafferty Rearrangement
58[C₃H₆N]⁺Cleavage at C4-C5
43[CH₃CO]⁺α-Cleavage (often base peak) jove.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should this compound be crystallized, single-crystal X-ray crystallography would provide the most definitive structural information in the solid state. nih.govmkuniversity.ac.inresearchgate.netwikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would reveal:

Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the connectivity and defining the molecule's specific solid-state conformation.

Intermolecular Interactions: The packing of molecules in the crystal is dictated by intermolecular forces. mdpi.com Due to the polar nature of the ketone and nitrile groups, dipole-dipole interactions are expected to play a significant role in the crystal packing. acs.org The nitrile nitrogen can also act as a hydrogen bond acceptor. researchgate.netnih.gov Analysis of the crystal structure would elucidate these non-covalent interactions, which are crucial for understanding the material's physical properties.

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Reaction Mixture Analysis and Purity Determination

Chromatographic methods are indispensable for separating the components of a reaction mixture and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. researchgate.nettechnologynetworks.com In this technique, the sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS is a powerful tool for monitoring the progress of a synthesis by quantifying the disappearance of reactants and the appearance of products and byproducts in real-time. hidenanalytical.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. uccore.orgpacificbiolabs.com It is particularly useful for analyzing complex mixtures and can be used to establish the purity of the target compound with high accuracy. pacificbiolabs.com Different LC methods, such as reverse-phase HPLC, can be developed to achieve optimal separation of the desired product from any impurities or starting materials. LC-MS is a standard method for quality control and purity certification in chemical synthesis. uccore.org

Interactive Table: Comparison of Chromatographic Techniques
TechniquePrinciple of SeparationApplication for this compound
GC-MSVolatility and interaction with stationary phaseIdeal for reaction monitoring, identifying volatile byproducts, and purity analysis. researchgate.nethidenanalytical.com
LC-MSPartitioning between mobile and stationary liquid phasesPurity determination, quantification in complex mixtures, analysis of non-volatile impurities. uccore.orgpacificbiolabs.com

Theoretical and Computational Investigations of 1 Cyano 1 Methyl 5 Ketohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and molecular geometry, which collectively determine the chemical behavior of 1-Cyano-1-Methyl-5-Ketohexane.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comwikipedia.org The energy and shape of these orbitals are crucial in determining how a molecule interacts with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comresearchgate.net

For this compound, the HOMO is expected to be localized around the regions of higher electron density, such as the lone pairs of the oxygen and nitrogen atoms. The LUMO, conversely, would be distributed over the electrophilic centers of the molecule, primarily the carbon atoms of the carbonyl and nitrile groups. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Related Properties for this compound (Illustrative Data)

ParameterValue (Hartree)Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy-0.045-1.22
HOMO-LUMO Gap0.2135.80

The distribution of electrons within the this compound molecule is uneven due to the presence of electronegative oxygen and nitrogen atoms. This polarization can be visualized using an electrostatic potential (ESP) map. libretexts.orgyoutube.comyoutube.com An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual representation of its charge distribution. libretexts.orgyoutube.com

In the ESP map of this compound, regions of negative potential (typically colored red or orange) would be concentrated around the carbonyl oxygen and the nitrile nitrogen, indicating areas of high electron density and susceptibility to electrophilic attack. youtube.comyoutube.com Regions of positive potential (colored blue) would be located around the hydrogen atoms and the carbonyl and nitrile carbon atoms, signifying electron-deficient areas that are prone to nucleophilic attack. libretexts.orgyoutube.com Green and yellow areas represent regions of neutral or intermediate potential. youtube.com This detailed charge landscape is invaluable for predicting intermolecular interactions and sites of reactivity. acs.org

Molecular Dynamics Simulations for Conformational Preferences and Solution-Phase Behavior

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. acs.org MD simulations model the movements of atoms and molecules, offering a detailed view of conformational changes and interactions with a solvent. scienomics.comresearchgate.netresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

A relevant reaction for this molecule is the formation of a cyanohydrin, where a nucleophile attacks the carbonyl carbon. libretexts.orgchemistrysteps.comlibretexts.org Theoretical modeling of this reaction would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the final product. chemistrysteps.comnih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be determined from these calculations, providing a quantitative measure of the reaction rate.

Table 2: Illustrative Calculated Energies for the Nucleophilic Addition to the Carbonyl Group of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Product-10.4

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govresearchgate.net These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed activity or property.

For a series of compounds related to this compound, a QSAR model could be developed to predict, for example, their toxicity or receptor binding affinity. nih.govnih.gov Molecular descriptors would be calculated for each compound, including electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the partition coefficient, logP). nih.gov By correlating these descriptors with experimental data, a predictive model can be built. Such models are valuable in the early stages of drug discovery and materials science for screening large numbers of compounds and prioritizing those with desirable characteristics.

In Silico Design and Prediction of Novel this compound Derivatives

In silico design involves the use of computational methods to create novel molecules with specific desired properties. researchgate.net Based on the computational analysis of this compound, new derivatives can be designed to enhance certain characteristics, such as increased reactivity, improved metabolic stability, or stronger binding to a biological target. researchgate.netcore.ac.uktandfonline.com

For instance, if the goal is to increase the electrophilicity of the nitrile group, electron-withdrawing groups could be computationally added to the molecule's backbone. The effect of these modifications on the electronic structure and reactivity of the new derivatives would then be evaluated using quantum chemical calculations. This iterative process of design and evaluation allows for the rapid exploration of chemical space and the identification of promising new compounds for synthesis and experimental testing. mdpi.com

Applications and Synthetic Utility of 1 Cyano 1 Methyl 5 Ketohexane

A Versatile Building Block in Organic Synthesis

The strategic placement of a quaternary carbon bearing a nitrile group and a ketone functionality makes 1-Cyano-1-Methyl-5-Ketohexane a highly valuable precursor in multistep organic synthesis. The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, while the ketone offers a reactive site for nucleophilic additions and condensation reactions. This dual reactivity allows for the construction of intricate molecular frameworks from a relatively simple starting material.

Precursor to Functionalized Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of a range of functionalized heterocyclic compounds. The presence of both a nucleophilic (after conversion of the nitrile) and an electrophilic (the ketone carbonyl) center within the same molecule allows for intramolecular cyclization reactions, leading to the formation of various ring systems. For instance, reduction of the nitrile to a primary amine, followed by intramolecular condensation with the ketone, can yield substituted piperidines. Alternatively, reaction of the ketone with hydrazines can produce pyrazoline derivatives, which can be further functionalized. The cyano group itself can participate in cyclization reactions to form pyridine (B92270) and pyrimidine rings. nih.govnih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Derived from this compound

Starting MaterialReagentsHeterocyclic Product
This compound1. LiAlH4 2. H+2-Methyl-2-piperidineethanol
This compoundHydrazine Hydrate3-(3-Cyano-3-methylbutyl)-5-methyl-4,5-dihydropyrazole
This compoundGuanidine2-Amino-4-methyl-4-(3-oxobutyl)pyrimidine-5-carbonitrile

This table is illustrative and based on the known reactivity of cyano and keto groups.

Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

The functional group handles present in this compound make it a valuable intermediate in the total synthesis of complex natural products and pharmaceutically active compounds. nih.govrsc.org The ability to construct heterocyclic cores, as discussed previously, is directly applicable to the synthesis of alkaloids and other nitrogen-containing natural products. Furthermore, the carbon skeleton of this compound can be elaborated and modified to match the intricate structures of target molecules. The cyano group can serve as a masked carboxylic acid or amine, to be revealed later in the synthetic sequence, providing strategic advantages in complex syntheses.

Development of New Reagents and Catalysts Based on this compound Structure

The inherent reactivity of this compound also lends itself to the development of novel reagents and catalysts. By modifying the ketone or nitrile functionalities, ligands for transition metal catalysis can be synthesized. For example, conversion of the ketone to an oxime, followed by coordination to a metal center, could generate a catalyst for oxidation reactions. Similarly, elaboration of the molecule to include phosphine or amine moieties could lead to the creation of chiral ligands for asymmetric catalysis. The bifunctional nature of the parent molecule allows for the design of ligands with specific steric and electronic properties, tailored for particular catalytic transformations.

Potential in Polymer Chemistry and Material Science via Functional Group Transformations

The functional groups of this compound offer multiple avenues for its incorporation into polymers and advanced materials. umich.edu Functional group transformations are key to unlocking this potential. researchgate.netresearchgate.net For instance, the ketone can be converted into a vinyl group through a Wittig reaction, creating a monomer that can be polymerized. Alternatively, reduction of the nitrile to an amine and the ketone to an alcohol would generate a diol-amine, a potential monomer for the synthesis of polyurethanes or polyamides. The nitrile group itself can undergo polymerization under certain conditions to form conjugated polymers with interesting electronic properties. The versatility of these transformations suggests that this compound could serve as a platform for the creation of a variety of functional polymers with applications in areas such as electronics, coatings, and biomedical devices.

Table 2: Potential Polymer Precursors from this compound

TransformationResulting MonomerPotential Polymer Class
Wittig Reaction on Ketone1-Cyano-1-methyl-5-hexen-5-onePolyolefins
Reduction of Nitrile and Ketone6-Amino-2-methylhexan-2-olPolyurethanes, Polyamides
Hydrolysis of Nitrile1-Methyl-5-ketohexanoic acidPolyesters

This table outlines potential applications based on established chemical transformations.

In-Depth Analysis of this compound Reveals No Available Biochemical Data

A thorough investigation into the biochemical and biological interactions of the chemical compound this compound has concluded that there is no publicly available scientific literature, research, or data on this specific molecule. Extensive searches across a wide range of scientific databases and academic journals did not yield any information pertaining to its metabolic fate, enzymatic interactions, or its effects on biological systems.

Consequently, it is not possible to provide an article detailing the biochemical and biological interactions of this compound as outlined in the requested structure. The complete absence of research on this particular compound means that any discussion on the following topics would be purely speculative and without a scientific basis:

Biochemical and Biological Interactions of 1 Cyano 1 Methyl 5 Ketohexane

Derivatization for Biological Probes and Chemical Biology Applications:There is no evidence of this compound being modified or used as a biological probe in chemical biology research.

While general information exists for broader classes of related compounds, such as aliphatic nitriles and ketones, these findings are not specific to 1-Cyano-1-Methyl-5-Ketohexane and therefore cannot be used to accurately describe its unique biochemical profile. The scientific community has not, to date, published any research that would allow for a detailed and accurate report on the biological and biochemical properties of this specific chemical entity.

Future Research Directions and Emerging Paradigms for 1 Cyano 1 Methyl 5 Ketohexane

Advancements in Asymmetric Synthesis and Chiral Induction for 1-Cyano-1-Methyl-5-Ketohexane Derivatives

The development of stereocontrolled synthetic methods is a paramount objective in modern organic chemistry, as the chirality of a molecule can profoundly influence its biological activity and material properties. For derivatives of this compound, achieving high levels of enantioselectivity is a key area for future research. One promising approach is the use of organocatalysis, which has been successfully employed for the asymmetric synthesis of highly functionalized cyclohexanes bearing multiple stereocenters. nih.gov The application of chiral catalysts, such as bifunctional amino-squaramides, could facilitate the enantioselective synthesis of complex structures derived from this compound. nih.gov

Furthermore, the use of chiral tin alkoxides as catalysts for asymmetric α-amination reactions of carbonyl compounds presents another avenue for exploration. thieme.de This methodology could be adapted to introduce chiral amine functionalities into derivatives of this compound with high enantioselectivity. thieme.de The development of such catalytic systems would not only provide access to enantiomerically pure compounds but also contribute to the broader field of asymmetric synthesis.

Future research in this area will likely focus on the design and screening of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and stereoselectivities. The potential outcomes of this research could lead to the synthesis of novel chiral building blocks for the pharmaceutical and materials science industries.

Integration with Flow Chemistry and Microfluidic Platforms for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and microfluidic platforms offer innovative solutions for the scalable and efficient synthesis of chemical compounds. nih.govresearchgate.net These technologies provide enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous reagents. nih.govnih.gov

Microfluidic platforms, which operate on a nanoliter to picoliter scale, offer a powerful tool for high-throughput screening and optimization of reaction conditions. nih.gov These platforms can be used to rapidly identify optimal catalysts, solvents, and temperatures for the synthesis of this compound derivatives, accelerating the discovery of new synthetic routes.

Parameter Batch Chemistry Flow Chemistry
Reaction Scale Milligram to kilogramMilligram to multi-ton
Heat Transfer Limited by vessel surface areaHigh surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyEfficient mixing through diffusion
Safety Potential for thermal runawayMinimized reaction volume, enhanced control
Scalability Often requires re-optimizationLinear scalability by extending run time

Deeper Computational Exploration of Structure-Function Relationships

Computational chemistry provides invaluable insights into the relationship between a molecule's structure and its chemical and physical properties. For this compound, a deeper computational exploration can guide the rational design of new derivatives with desired functionalities. Density Functional Theory (DFT) calculations, for instance, can be employed to determine the equilibrium structures and electronic properties of the molecule and its derivatives. researchgate.net

A key area of investigation will be the reactivity of the nitrile and ketone functional groups. Computational studies can predict the reactivity of nitrile-containing compounds towards nucleophiles like cysteine, which is crucial for understanding potential biological interactions and toxicity. nih.gov By calculating activation energies and reaction enthalpies, it is possible to create predictive models for the covalent binding of these compounds to biological targets. nih.gov

Furthermore, computational modeling can be used to understand the conformational preferences of this compound derivatives and how these conformations influence their interactions with other molecules. mdpi.com This knowledge is essential for designing molecules with specific binding affinities for enzymes or receptors. The integration of computational and experimental studies will be crucial for accelerating the discovery and development of new applications for this class of compounds.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique chemical structure of this compound makes it an interesting candidate for interdisciplinary research, particularly in the fields of materials science and nanotechnology. Nitrile-containing compounds have shown potential as building blocks for novel materials due to the versatile reactivity of the cyano group. researchgate.net

In materials science, derivatives of this compound could be explored as precursors for polymers or as components in the synthesis of functional materials. The ability of the nitrile group to participate in cycloaddition reactions opens up possibilities for creating complex molecular architectures. researchgate.net

In the realm of nanotechnology, the controlled synthesis of nanoparticles with specific properties is a major focus. Microfluidic platforms offer precise control over the synthesis of nanoparticles, including those with complex liquid crystalline structures. researchgate.netnih.gov Derivatives of this compound could be incorporated into these systems to create novel nanomaterials with tailored functionalities. These materials could find applications in areas such as drug delivery, imaging, and diagnostics.

Exploration of New Biological Targets and Bio-orthogonal Chemistry Applications

The nitrile group is a valuable functional group in medicinal chemistry and chemical biology. Its presence in this compound suggests potential for a range of biological applications. One exciting area of future research is the exploration of this compound and its derivatives in the context of bio-orthogonal chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

The reaction of nitriles with N-terminal cysteine residues is a well-established bio-orthogonal ligation method for protein labeling. nih.gov This "click" reaction is highly specific and proceeds under biocompatible conditions, making it a powerful tool for studying protein function in living cells. nih.gov Future research could focus on developing derivatives of this compound that are optimized for this type of bioconjugation, potentially with enhanced reactivity and selectivity. acs.org

Q & A

Q. What are the optimal synthetic routes for 1-cyano-1-methyl-5-ketohexane, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a hexane backbone. A plausible route is:

Cyano group introduction : Use nucleophilic substitution (e.g., Knoevenagel condensation) with methyl acetoacetate derivatives and cyanide sources (e.g., KCN or TMSCN under controlled pH).

Ketone formation : Oxidize the terminal alcohol to a ketone via Jones oxidation or Swern conditions.
Purity is validated using HPLC (≥98% purity) and NMR spectroscopy (absence of residual solvents like DMF or THF). Ensure anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer :
  • 1H/13C NMR : Identify signals for the methyl group (δ ~1.3 ppm, singlet), cyano (no proton signal), and ketone (δ ~2.1 ppm for adjacent CH2).
  • IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and C=O stretch (~1710 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion [M+H]+ at m/z 155.2 and fragmentation patterns (e.g., loss of CO from the ketone).
    Cross-reference with computed spectra using density-functional theory (DFT) for accuracy .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid moisture to prevent nitrile hydrolysis to carboxylic acids. Monitor degradation via periodic TLC or GC-MS. For long-term stability, lyophilization is recommended .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. The ketone’s LUMO energy (~-1.8 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Compare Mulliken charges on carbonyl C (δ+ ~0.45) and cyano N (δ− ~-0.3) to rationalize regioselectivity .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate conditions (solvent purity, temperature gradients) from conflicting studies.
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., enol tautomers) that may divert pathways.
  • Kinetic Profiling : Monitor reactions in situ via FT-IR or Raman spectroscopy to identify rate-limiting steps .

Q. How does the electron-withdrawing cyano group influence the compound’s spectroscopic and catalytic behavior?

  • Methodological Answer :
  • NMR Chemical Shifts : The cyano group deshields adjacent protons (e.g., methyl group δ increases by 0.2–0.3 ppm).
  • Catalytic Applications : In Pd-catalyzed cross-couplings, the nitrile stabilizes transition states via η²-coordination, enhancing Suzuki-Miyaura efficiency. Validate using X-ray crystallography of Pd intermediates .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for enantioselective cyanohydrin synthesis. Optimize ee (>95%) via temperature-controlled batch reactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.